YM-900, also known as YM90K, is a potent, competitive, and selective quinoxalinedione-class antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate subtypes of ionotropic glutamate receptors. It is utilized as a research tool in neuroscience to investigate the roles of glutamatergic excitotoxicity in phenomena such as epilepsy and cerebral ischemia. Its key procurement-relevant properties include high in-vivo potency and a favorable selectivity profile against other glutamate receptors, such as the N-methyl-D-aspartate (NMDA) receptor.
While other quinoxalinedione antagonists like NBQX are commercially available, direct substitution is ill-advised for quantitative or in-vivo studies. Evidence shows significant differences in in-vivo potency, where YM-900 can be up to three times more potent in preclinical models. Choosing a less potent alternative like NBQX necessitates administering higher doses to achieve a comparable biological effect, which increases compound consumption, elevates project costs, and raises the risk of dose-limiting side effects or poor solubility confounding the experimental results. This makes the initial selection of the appropriate antagonist a critical procurement and experimental design decision.
In a head-to-head comparison using an audiogenic seizure model in DBA/2 mice, YM-900 demonstrated significantly greater in-vivo potency than the common in-class substitute, NBQX. YM-900 produced a suppressive effect on tonic seizures with an ED50 value of 2.54 mg/kg (i.p.), whereas NBQX required a nearly 3-fold higher dose to achieve the same endpoint.
| Evidence Dimension | Anticonvulsant Potency (ED50) |
| Target Compound Data | 2.54 mg/kg (i.p.) for YM-900 |
| Comparator Or Baseline | NBQX at 7.17 mg/kg (i.p.) |
| Quantified Difference | YM-900 is 2.82 times more potent by weight |
| Conditions | Audiogenic tonic seizure suppression in DBA/2 mice. |
This superior potency directly reduces compound consumption and total cost for in-vivo studies, requiring significantly less material per animal compared to NBQX to achieve the same therapeutic effect.
In a gerbil model of global cerebral ischemia, post-ischemic administration of YM-900 demonstrated significant neuroprotection of hippocampal CA1 neurons at a lower dose than both NBQX and CNQX. A 15 mg/kg (i.p.) dose of YM-900 was effective, whereas a 30 mg/kg dose of NBQX was required to achieve a comparable level of neuronal protection in the same experimental paradigm.
| Evidence Dimension | Effective Neuroprotective Dose |
| Target Compound Data | 15 mg/kg (i.p. x 3) for YM-900 |
| Comparator Or Baseline | NBQX at 30 mg/kg (i.p. x 3) and CNQX at 60 mg/kg (i.p. x 3) |
| Quantified Difference | YM-900 is 2x more dose-effective than NBQX and 4x more than CNQX |
| Conditions | Prevention of delayed neuronal death in hippocampal CA1 region in a Mongolian gerbil global ischemia model. |
For resource-intensive ischemia studies, YM-900's higher dose-efficacy allows for a 50% reduction in the required dose compared to NBQX, minimizing potential toxicity and lowering compound expenditure.
YM-900 exhibits a well-defined selectivity profile, with a high affinity for AMPA receptors and substantially lower affinity for kainate and NMDA receptors. Radioligand binding assays determined its inhibition constant (Ki) at the AMPA receptor to be 84 nM. In contrast, its affinity for kainate receptors was over 26-fold weaker (Ki = 2200 nM), and it showed negligible activity at the NMDA receptor glycine site (Ki = 37,000 nM) and glutamate site (Ki > 100,000 nM).
| Evidence Dimension | Receptor Binding Affinity (Ki) |
| Target Compound Data | Ki = 84 nM for AMPA receptors |
| Comparator Or Baseline | Ki = 2200 nM for Kainate receptors; Ki > 37,000 nM for NMDA receptors |
| Quantified Difference | 26-fold selective for AMPA vs. Kainate; >440-fold selective for AMPA vs. NMDA (glycine site) |
| Conditions | Radioligand binding assays using rat brain membranes. |
This high selectivity ensures that experimental results are attributable to AMPA receptor antagonism, not off-target effects on other glutamate receptors, which is critical for producing clear, publishable, and reproducible data.
For preclinical animal models of seizures or epilepsy where in-vivo potency is a primary driver of compound selection. The demonstrated 2.8-fold higher potency over NBQX makes YM-900 a more material- and cost-effective option for achieving robust anticonvulsant effects.
When investigating neuroprotective strategies in models of global or focal ischemia. YM-900's ability to provide significant neuronal protection at half the dose of NBQX is a key advantage, reducing the total amount of compound needed and minimizing the risk of dose-dependent side effects.
For electrophysiology or cell-based assays designed to specifically probe the function of AMPA receptors. Its high selectivity over kainate and NMDA receptors ensures that observed effects are not confounded by interactions with other ionotropic glutamate receptors, leading to cleaner and more easily interpretable mechanistic data.